![molecular formula C5H4FN3O2 B112277 2-Amino-3-nitro-5-fluoropyridine CAS No. 212268-12-7](/img/structure/B112277.png)
2-Amino-3-nitro-5-fluoropyridine
Overview
Description
2-Amino-3-nitro-5-fluoropyridine is a chemical compound with the molecular formula C5H4FN3O2 and a molecular weight of 157.1 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of this compound involves several steps. The Baltz-Schiemann reaction was applied for the synthesis of 2-amino-5-fluoropyridine, which is a starting material for synthesis pyridothiadiazene 1,1-dioxides . The synthesis of 2-amino-5-fluoropyridine was obtained from 2-amino-5-nitropyridine by a row of transformations . More detailed synthesis procedures can be found in the referenced papers .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with amino, nitro, and fluoro substituents .Chemical Reactions Analysis
The introduction of the electron-withdrawing group in position 2 of the pyridine ring in some cases makes possible such transformations. For example, 2-cyano-3-nitropyridine reacts with TBAF forming 2-cyano-3-fluoropyridine .Scientific Research Applications
Synthesis and Chemical Properties
- 2-Amino-3-nitro-5-fluoropyridine has been explored in the synthesis of various pyridine derivatives. One such study involves the synthesis of 2-chloro- and 2-amino-5-fluoropyridines, where 2-amino-5-fluoropyridine was synthesized from 2-amino-5-nitropyridine through a 5-step process (Hand & Baker, 1989).
- Another research presents a novel synthesis route for 2-amino-5-fluoropyridine, highlighting its role as an intermediate in the synthesis of peptide deformylase inhibitors (Ying-qi, 2008).
Application in Peptide and Protein Analysis
- The compound has applications in the determination of N-terminal amino acids in proteins, as shown in a study where 2-fluoro-3-nitropyridine derivatives were used for protein analysis (Signor et al., 1969).
- Another study utilized 2-fluoro-3-nitropyridine for the analytical determination of cysteinyl residues in peptides, demonstrating its usefulness in peptide chemistry (Toniolo et al., 1972).
Pharmaceutical and Medicinal Chemistry
- Research has shown the use of 2-amino-5-fluoropyridine derivatives in the synthesis of nucleosides related to anticancer agents like 5-fluorouracil and 5-fluorocytosine (Nesnow & Heidelberger, 1973; 1975). These compounds play a critical role in developing new treatments for cancer.
Molecular Complexes and Coordination Chemistry
- 2-Amino-5-nitropyridine, closely related to this compound, has been studied in the formation of molecular complexes, indicating its potential in crystallography and materials science (Velikova et al., 1997).
Safety and Hazards
Mechanism of Action
Target of Action
2-Amino-3-nitro-5-fluoropyridine is an organic compound that is primarily used as a biochemical for proteomics research .
Mode of Action
It is known that fluoropyridines, a class of compounds to which this compound belongs, have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . These properties can influence their interaction with biological targets.
Biochemical Pathways
Fluoropyridines are known to be used in the synthesis of various enzymes and hormone inhibitors , suggesting that they may interact with and influence a variety of biochemical pathways.
Pharmacokinetics
The compound is described as having high gi absorption and being non-bbb permeant
Result of Action
Given its use in proteomics research , it may be involved in influencing protein structures and functions.
properties
IUPAC Name |
5-fluoro-3-nitropyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FN3O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYYBZNEWDTDEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60617279 | |
Record name | 5-Fluoro-3-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60617279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
212268-12-7 | |
Record name | 5-Fluoro-3-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60617279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-Amino-3-nitro-5-fluoropyridine's structure in pesticide development?
A1: While the article focuses on the synthesis of this compound [], it mainly highlights its potential as a valuable building block for creating novel pesticides. The significance of its structure lies in the presence of the fluorine atom and the amino and nitro groups. These functional groups can contribute to various properties desirable in pesticides, such as enhanced biological activity, improved binding affinity to target sites, and modified physicochemical properties like solubility and metabolic stability. Further research is needed to explore how modifications to this core structure could lead to the development of new and effective pesticides.
Q2: What analytical techniques were used to confirm the successful synthesis of this compound?
A2: The researchers employed several analytical techniques to confirm the identity and purity of the synthesized this compound. These techniques include Gas Chromatography-Mass Spectrometry (GCMS), Infrared Spectroscopy (IR), proton Nuclear Magnetic Resonance (1H NMR), and carbon-13 Nuclear Magnetic Resonance (13C NMR) []. These methods allowed them to analyze the compound's mass-to-charge ratio, functional groups, and the environment of specific hydrogen and carbon atoms, ultimately confirming its structure.
Q3: What is the overall yield of the synthetic process for this compound, and why is this information important?
A3: The research reports a total yield of 7.2% for the synthesis of this compound, with a final product purity of 97.8% []. The yield is a crucial factor in evaluating the efficiency and practicality of a synthetic route. A higher yield translates to less waste and potentially lower production costs, making the process more attractive for potential industrial applications.
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